

Application Note: High-Content Imaging of Xelafaslatide-Treated Retinal Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Xelafaslatide

Cat. No.: B12707203

[Get Quote](#)

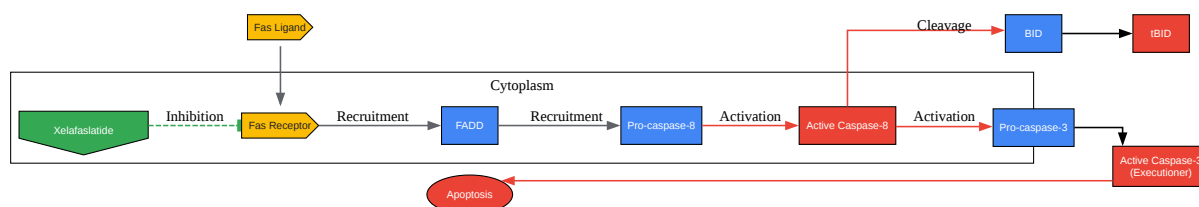
Introduction

Xelafaslatide (formerly ONL1204) is a novel, first-in-class small molecule Fas inhibitor designed to protect retinal cells from apoptosis.[1][2] It is currently under investigation in the GALAXY Phase 2 clinical trial for the treatment of geographic atrophy (GA) associated with dry age-related macular degeneration (AMD).[3][4][5] The therapeutic potential of **Xelafaslatide** lies in its ability to inhibit the Fas signaling pathway, a key mediator of cell death in various retinal diseases.[4] High-content imaging (HCI) offers a powerful platform to assess the neuroprotective effects of **Xelafaslatide** on retinal cells in a multiplexed and quantitative manner. This application note provides detailed protocols for a high-content imaging workflow to evaluate the efficacy of **Xelafaslatide** in an in vitro model of retinal cell stress.

Principle of the Assay

This protocol describes a high-content imaging assay to quantify the protective effects of **Xelafaslatide** against induced apoptosis in a human retinal pigment epithelial cell line (ARPE-19). Apoptosis is induced by treatment with staurosporine, a potent protein kinase inhibitor known to activate the intrinsic and extrinsic apoptotic pathways. The protective effects of **Xelafaslatide** are evaluated by quantifying key cellular health parameters, including cell viability, nuclear morphology, mitochondrial membrane potential, and caspase-3 activation, using fluorescent probes and automated microscopy.

Signaling Pathway of Fas-Mediated Apoptosis and Xelafaslatide Inhibition



[Click to download full resolution via product page](#)

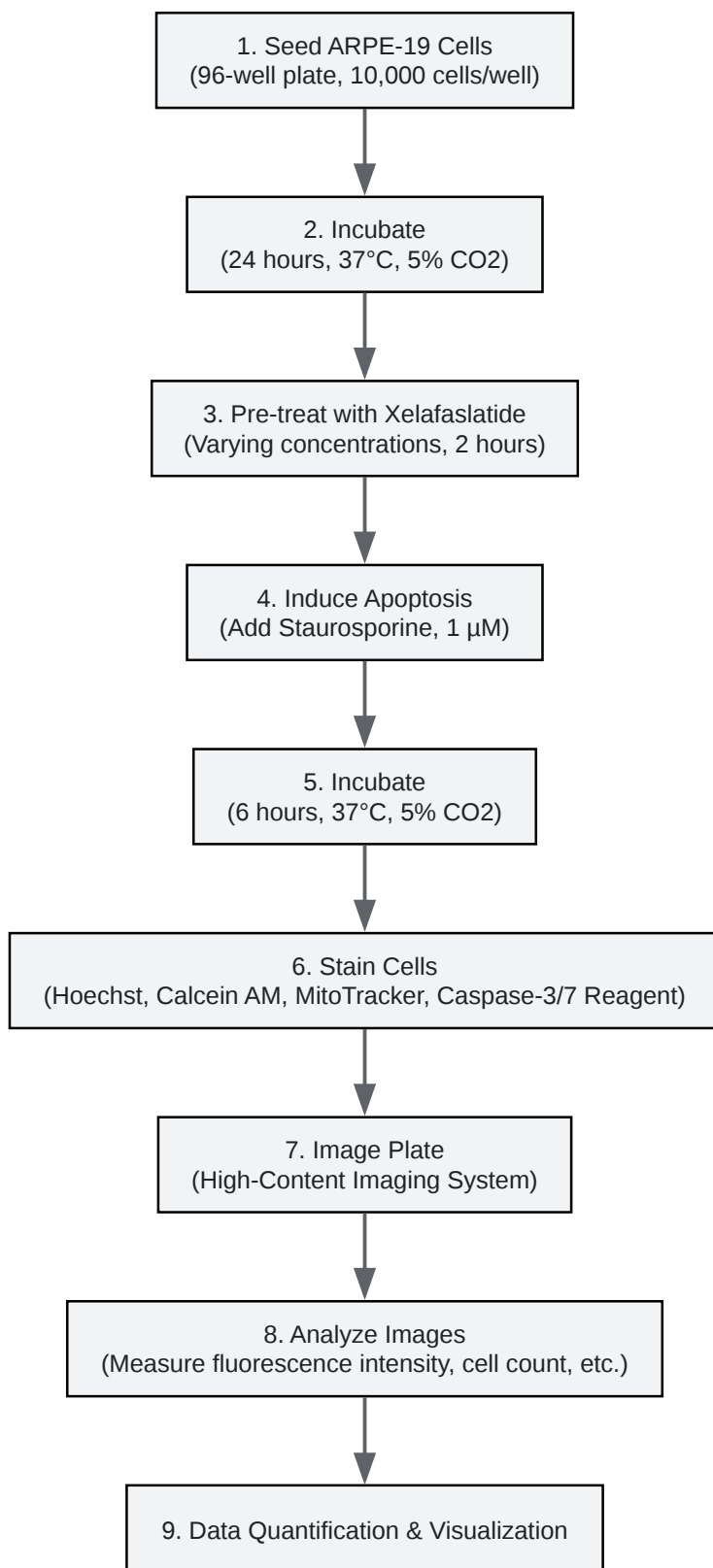
Caption: Fas-mediated apoptosis pathway and the inhibitory action of **Xelafaslatide**.

Materials and Reagents

- Cell Line: ARPE-19 cells (ATCC® CRL-2302™)
- Culture Media: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin
- Compounds: **Xelafaslatide** (synthesized or commercially sourced), Staurosporine (apoptosis inducer)
- Staining Reagents:
 - Hoechst 33342 (nuclear stain)
 - MitoTracker™ Red CMXRos (mitochondrial membrane potential)
 - CellEvent™ Caspase-3/7 Green Detection Reagent (activated caspase-3/7)
 - Calcein AM (live-cell stain)

- Assay Plates: 96-well, black, clear-bottom imaging plates
- Instrumentation: High-content imaging system with environmental control (37°C, 5% CO₂)

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: High-content imaging experimental workflow.

Detailed Protocols

1. Cell Culture and Seeding

- Culture ARPE-19 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Harvest cells using trypsin-EDTA and perform a cell count.
- Seed 10,000 cells per well in a 96-well, black, clear-bottom imaging plate.
- Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment

- Prepare a serial dilution of **Xelafaslatide** in culture media.
- Remove the culture medium from the plate and add the **Xelafaslatide** dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
- Pre-incubate the cells with **Xelafaslatide** for 2 hours.
- Add staurosporine to a final concentration of 1 µM to all wells except the no-treatment controls.
- Incubate for an additional 6 hours.

3. Staining

- Prepare a staining solution containing Hoechst 33342 (1 µg/mL), Calcein AM (1 µM), MitoTracker™ Red CMXRos (200 nM), and CellEvent™ Caspase-3/7 Green Detection Reagent (2 µM) in pre-warmed, serum-free medium.
- Carefully remove the medium from the wells and add 100 µL of the staining solution to each well.
- Incubate the plate for 30 minutes at 37°C, protected from light.

4. High-Content Imaging

- Acquire images using a high-content imaging system equipped with 10x and 20x objectives.
- Use appropriate filter sets for each fluorescent probe:
 - DAPI channel (Hoechst 33342): Ex 350 nm / Em 461 nm
 - FITC channel (Calcein AM & Caspase-3/7): Ex 488 nm / Em 525 nm
 - TRITC/Cy3 channel (MitoTracker Red): Ex 577 nm / Em 590 nm
- Capture images from at least four fields per well to ensure robust data.

5. Image Analysis

- Use a high-content analysis software to segment and analyze the images.
- Nuclei Identification: Identify individual nuclei using the Hoechst 33342 signal.
- Cell Body Identification: Define the cell body based on the Calcein AM signal.
- Quantification of Parameters: For each identified cell, measure:
 - Cell Count: Total number of Hoechst-positive nuclei.
 - Apoptotic Cells: Percentage of cells with high Caspase-3/7 Green fluorescence intensity.
 - Mitochondrial Health: Mean fluorescence intensity of MitoTracker Red within the cytoplasm.
 - Nuclear Condensation: Nuclear area and intensity from the Hoechst signal.

Quantitative Data Summary

The following tables represent hypothetical data from the described experiment, demonstrating the neuroprotective effect of **Xelafaslatide**.

Table 1: Effect of **Xelafaslatide** on ARPE-19 Cell Viability and Apoptosis

Treatment Group	Xelafaslatide (nM)	Staurosporine (1 μ M)	Live Cell Count (Normalized)	Apoptotic Cells (%)
Untreated Control	0	-	100.0 \pm 5.2	2.1 \pm 0.5
Vehicle Control	0	+	45.3 \pm 4.1	58.7 \pm 6.3
Xelafaslatide	10	+	55.8 \pm 3.9	42.1 \pm 5.1
Xelafaslatide	100	+	78.2 \pm 6.5	20.5 \pm 3.8
Xelafaslatide	1000	+	92.5 \pm 4.8	8.9 \pm 2.2

Table 2: Effect of **Xelafaslatide** on Mitochondrial Membrane Potential

Treatment Group	Xelafaslatide (nM)	Staurosporine (1 μ M)	Mean MitoTracker Red Intensity (RFU)
Untreated Control	0	-	15,840 \pm 1,230
Vehicle Control	0	+	4,560 \pm 980
Xelafaslatide	10	+	6,780 \pm 1,150
Xelafaslatide	100	+	11,230 \pm 1,340
Xelafaslatide	1000	+	14,950 \pm 1,280

Conclusion

This application note provides a comprehensive protocol for utilizing high-content imaging to assess the neuroprotective effects of **Xelafaslatide** on retinal cells. The described workflow enables the simultaneous quantification of multiple cellular health indicators, offering a robust and efficient method for screening and characterizing compounds targeting retinal degenerative diseases. The hypothetical data presented demonstrates the potential of **Xelafaslatide** to preserve cell viability, reduce apoptosis, and maintain mitochondrial health in a dose-dependent manner in an in vitro model of retinal cell stress. These methods can be adapted for use with other retinal cell types, stressors, and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. ONL Therapeutics Announces Randomization of First Patient in Global Phase 2 GALAXY Trial of Xelafaslatide (ONL1204) in Patients with Geographic Atrophy (GA) Associated with Dry AMD - BioSpace [biospace.com]
- 3. GALAXY Trial Launches for Xelafaslatide | Retinal Physician [retinalphysician.com]
- 4. ONL Begins Phase 2 Trial of Xelafaslatide for Geographic Atrophy [ophthalmologybreakingnews.com]
- 5. ONL Therapeutics Announces Randomization of First Patient [globoffice.com]
- To cite this document: BenchChem. [Application Note: High-Content Imaging of Xelafaslatide-Treated Retinal Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12707203#high-content-imaging-of-retinal-cells-treated-with-xelafaslatide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com